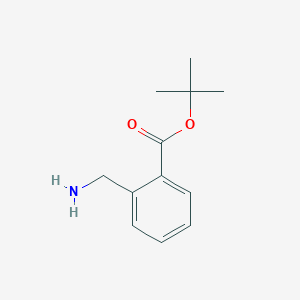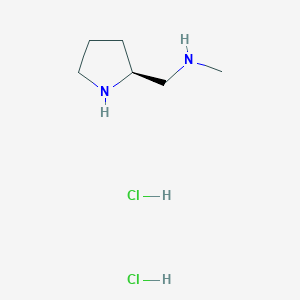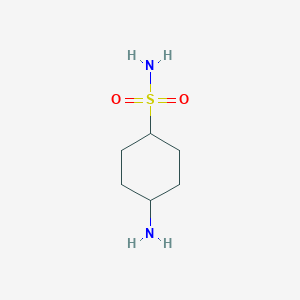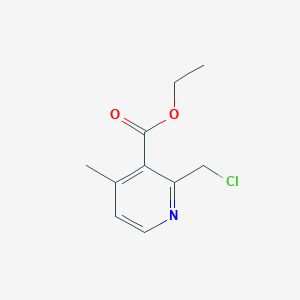
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the pyridine ring, a methyl group at the fourth position, and an ethyl ester group at the third position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate typically involves the chloromethylation of 4-methylpyridine-3-carboxylate. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the chloromethylation of 4-methylpyridine-3-carboxylate followed by esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-(chloromethyl)-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-(chloromethyl)-4-methylpyridine-3-methanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(bromomethyl)-4-methylpyridine-3-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
Ethyl 2-(hydroxymethyl)-4-methylpyridine-3-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
Ethyl 2-(methyl)-4-methylpyridine-3-carboxylate: Lacks the halogen substituent.
Uniqueness: Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group makes it a valuable intermediate for introducing various functional groups into the pyridine ring, which is not as easily achieved with its bromomethyl or hydroxymethyl analogs.
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11/h4-5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBKMOUAFFCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
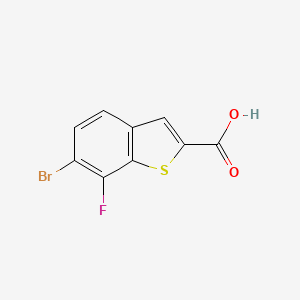
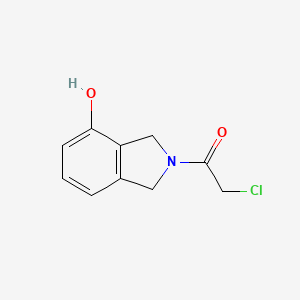

![tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8051346.png)
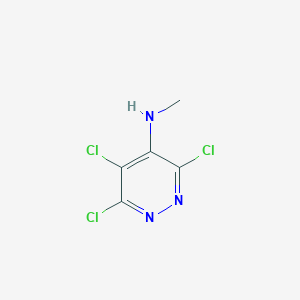
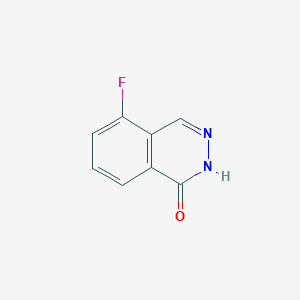
![1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B8051376.png)
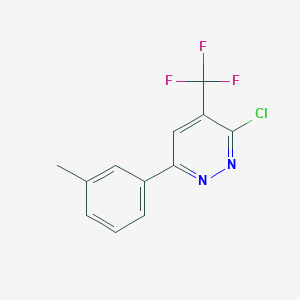
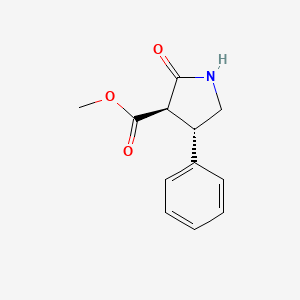
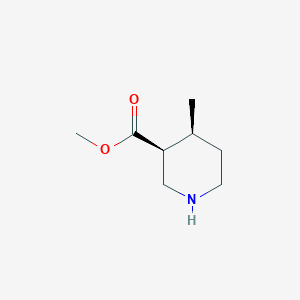
![[(1R,2S)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8051401.png)
